molecular formula C17H20O2 B8338733 3-(1-Adamantyl)-4-hydroxybenzaldehyde

3-(1-Adamantyl)-4-hydroxybenzaldehyde

Cat. No.: B8338733
M. Wt: 256.34 g/mol
InChI Key: MNVBTDRBEALBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantyl)-4-hydroxybenzaldehyde is a polyaromatic compound featuring a rigid adamantane moiety fused to a hydroxy-substituted benzaldehyde core. The hydroxybenzaldehyde moiety contributes to antioxidant and anti-inflammatory properties, as demonstrated in structurally related compounds (e.g., (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde), which inhibit MAPK pathways and reduce pro-inflammatory mediators like iNOS and COX-2 in RAW264.7 cells . This dual functionality makes the compound a candidate for therapeutic applications, particularly in inflammatory diseases.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

3-(1-adamantyl)-4-hydroxybenzaldehyde

InChI

InChI=1S/C17H20O2/c18-10-11-1-2-16(19)15(6-11)17-7-12-3-13(8-17)5-14(4-12)9-17/h1-2,6,10,12-14,19H,3-5,7-9H2

InChI Key

MNVBTDRBEALBKN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Methoxy-Substituted Analogs

Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate (Adapalene Methyl Ester) shares the adamantyl-phenyl backbone but replaces the hydroxy group with methoxy. This substitution increases hydrophobicity, enhancing stability but reducing hydrogen-bonding capacity. Adapalene derivatives are clinically used for acne treatment, highlighting the pharmacological relevance of adamantyl-aromatic systems .

Compound Substituent Key Properties Biological Activity Reference
3-(1-Adamantyl)-4-hydroxybenzaldehyde -OH Polar, H-bond donor Anti-inflammatory
Adapalene Methyl Ester -OCH₃ Lipophilic, stable Retinoid receptor agonist

Boronic Acid Derivatives

3-(1-Adamantyl)-4-methoxybenzeneboronic acid replaces the hydroxy group with boronic acid, enabling Suzuki-Miyaura cross-coupling reactions. The boronic acid group introduces synthetic utility but reduces biological activity compared to hydroxy derivatives .

Functional Group Variants

Adamantyl Triazole Derivatives

2-[3-(1-Adamantyl)-4-Substituted-5-Thioxo-1,2,4-Triazolin-1-yl] Acetic Acids feature a triazole-thione ring instead of benzaldehyde. These compounds exhibit antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) due to the thione group’s electrophilic reactivity .

Compound Core Structure Activity Reference
This compound Benzaldehyde Anti-inflammatory, antioxidant
Adamantyl triazole-thione derivatives Triazole-thione Antimicrobial

Hydroxycinnamic Acid Derivatives

4-Benzylidene-4H-oxazol-5-ones, synthesized from 3- or 4-hydroxybenzaldehydes, share the hydroxybenzaldehyde precursor but form α-hydroxycinnamic acids upon hydrolysis. These derivatives are used in materials science and photochemistry due to their conjugated systems .

Comparison with Other Adamantane Derivatives

Simpler 1-substituted adamantanes (e.g., 1-adamantanol, 1-adamantaneacetic acid) lack aromatic systems, resulting in distinct physicochemical profiles. For example:

  • 1-Adamantanol: Lower molecular weight (152.23 g/mol) and higher water solubility compared to this compound (MW: ~286 g/mol) .
  • 1-Adamantaneacetic acid : Carboxylic acid group enables salt formation, improving solubility for formulation .

Key Research Findings

  • Anti-inflammatory Activity: this compound analogs inhibit JNK, ERK, and p38 MAPK pathways at IC₅₀ values < 10 µM, outperforming non-adamantyl hydroxybenzaldehydes .
  • Synthetic Efficiency : Microwave-assisted synthesis of related hydroxybenzaldehyde derivatives (e.g., 4-benzylidene-oxazolones) reduces reaction time from 5 hours to 5 minutes .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The adamantyl group exhibits characteristic singlet peaks at δ 1.6–2.2 ppm (¹H) and 28–41 ppm (¹³C) due to its rigid, symmetric structure . The aldehyde proton appears as a sharp singlet near δ 9.8–10.2 ppm, while the phenolic -OH is typically broad (δ 5–6 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H]+ at m/z 269.1542 for C₁₇H₂₁O₂) . Fragmentation patterns distinguish regioisomers, such as adamantyl substitution at the 3- vs. 4-position .

What strategies optimize the reactivity of the aldehyde group in this compound for condensation reactions?

Advanced Research Question
The aldehyde group participates in Knoevenagel condensations, Schiff base formation, and nucleophilic additions. For example:

  • Knoevenagel : Reaction with active methylene compounds (e.g., indanedione) in ethanol/pyridine yields fluorogenic probes, as demonstrated in benzothiazole-based sensor synthesis .
  • Protection/Deprotection : The phenolic -OH can be acetylated to prevent side reactions, followed by aldehyde-specific transformations .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the aldehyde’s electrophilic carbon, enhancing reactivity .

How do heterogeneous catalysts compare to traditional methods in adamantylation reactions?

Advanced Research Question
Ion-exchange resins (e.g., Amberlyst-15) offer advantages over classical Lewis acids:

  • Reusability : Resins can be regenerated and reused without significant loss of activity .
  • Selectivity : Reduced side reactions (e.g., over-alkylation) due to controlled acid strength .
  • Yield : Resins achieve ~90% yield for adamantylphenol derivatives, compared to 70–80% with AlCl₃ .

What crystallographic techniques validate the spatial arrangement of adamantane derivatives?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The adamantyl group forms an ~87° angle with aromatic rings, influencing steric interactions .
  • Hydrogen Bonding : N–H⋯S and C–H⋯π interactions stabilize crystal packing, as seen in triazole-thione derivatives .
  • Planarity : The triazole ring in related compounds deviates by <0.007 Å, confirming rigidity .

How is this compound utilized in designing fluorogenic probes?

Advanced Research Question
The aldehyde reacts with indanedione via Knoevenagel condensation to form a benzothiazole-based sensor (BID). This probe detects CN⁻ via fluorescence quenching, with applications in environmental and cellular imaging . Key design considerations:

  • Electron Withdrawing Groups : The adamantyl moiety enhances photostability by restricting rotation .
  • Solvatochromism : Emission shifts (Δλ ~50 nm) in polar solvents correlate with solvent polarity parameters (Δf) .

What catalytic applications exist for adamantane-containing aldehydes in asymmetric synthesis?

Advanced Research Question
Adamantyl-substituted chromium(III) complexes, derived from similar aldehydes, act as catalysts in asymmetric Diels-Alder reactions. The bulky adamantyl group enforces stereoselectivity (up to 95% ee) by controlling transition-state geometry .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : N95 masks, gloves, and eyeshields are mandatory due to respiratory and dermal irritation risks .
  • Storage : Store in airtight containers at 4°C to prevent aldehyde oxidation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

How can computational modeling predict the electronic properties of adamantane derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations:

  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability and reactivity .
  • Electrostatic Potential Maps : Highlight nucleophilic (aldehyde) and electrophilic (adamantyl) regions .
  • Non-Covalent Interactions : NCI plots reveal van der Waals interactions between adamantyl and aromatic systems .

How do contradictory data on adamantylation yields arise, and how can they be resolved?

Advanced Research Question
Discrepancies in yields (e.g., 70% vs. 90%) stem from:

  • Catalyst Purity : Impurities in AlCl₃ reduce activity .
  • Moisture Sensitivity : Adamantanol hydrolysis in humid conditions lowers coupling efficiency .
  • Resolution : Use kinetic monitoring (e.g., in situ IR) to optimize reaction time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.